molecular formula C5H5F3N2O B3246388 [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine CAS No. 1780694-01-0

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B3246388
CAS No.: 1780694-01-0
M. Wt: 166.10
InChI Key: NCDGBPNIPDNTIN-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Heterocycles in Chemical Sciences

The incorporation of a trifluoromethyl (–CF3) group into heterocyclic frameworks is a well-established and powerful strategy in the chemical sciences, with a profound impact on the field of drug discovery. nih.gov The utility of this functional group is rooted in the unique physicochemical properties it confers upon a molecule. The high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond contribute to the remarkable metabolic stability of trifluoromethylated compounds. nih.gov This enhanced stability can significantly improve the pharmacokinetic profile of a potential drug by rendering it less susceptible to metabolic degradation. nih.gov

Moreover, the trifluoromethyl group exerts a substantial influence on a molecule's lipophilicity, a key determinant of its ability to traverse biological membranes. nih.gov Typically, the introduction of a –CF3 group increases a molecule's lipophilicity, which can facilitate better absorption and distribution within biological systems. nih.gov The steric demand of the trifluoromethyl group, which is considerably larger than that of a methyl group, can also be a critical factor in molecular recognition, influencing how strongly a molecule binds to its biological target.

The potent electron-withdrawing character of the trifluoromethyl group can alter the electronic landscape of the heterocyclic ring to which it is appended. This can, in turn, modify the molecule's reactivity and its interactions with biological macromolecules. Consequently, the strategic placement of a –CF3 group serves as a valuable tool for fine-tuning the biological activity of a compound. The escalating interest in trifluoromethylated heterocycles is underscored by the growing number of such compounds advancing into clinical trials and reaching the market for a diverse range of therapeutic indications. nih.gov

The Oxazole (B20620) Ring System as a Versatile Chemical Scaffold

The oxazole ring, a five-membered aromatic heterocycle featuring one nitrogen and one oxygen atom, represents a versatile and highly valued scaffold in the realm of organic chemistry. researchgate.net Its derivatives are prevalent in a multitude of natural products and synthetic molecules that exhibit significant biological activities. researchgate.net The inherent structural and chemical diversity of oxazole-based molecules enables them to interact with a wide spectrum of enzymes and receptors, making them highly attractive targets for drug discovery endeavors. researchgate.net

Derivatives of the oxazole core have been shown to possess a broad range of pharmacological properties, including anticancer, antidiabetic, and antimicrobial activities. researchgate.netnih.gov The oxazole nucleus can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and binding to biological targets. irjweb.com The inherent planarity of the oxazole ring also furnishes a rigid framework that dictates the spatial arrangement of its substituents, a crucial aspect for optimizing interactions with target proteins.

The synthesis of oxazole derivatives has been a subject of intense study, leading to the development of numerous methodologies for accessing a wide variety of substitution patterns. organic-chemistry.org This synthetic tractability, combined with the diverse biological activities of its derivatives, has firmly established the oxazole ring as a cornerstone in medicinal chemistry and the ongoing quest for novel therapeutic agents. researchgate.net

Structural Features and Research Context of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine

This compound is a molecule that synergistically combines the influential characteristics of both trifluoromethylated compounds and the oxazole scaffold. Its molecular architecture is defined by a central 1,3-oxazole ring, which is substituted with a trifluoromethyl group at the 2-position and a methanamine (aminomethyl) group at the 4-position.

The trifluoromethyl group at the 2-position is anticipated to exert a strong electron-withdrawing effect, thereby influencing the electronic properties of the oxazole ring, likely enhancing its stability and modulating its reactivity. The aminomethyl group at the 4-position introduces a basic nitrogen atom, which can serve as a synthetic handle for further chemical elaboration and as a potential site for interactions with biological targets through hydrogen bonding or the formation of salts.

While specific research focusing exclusively on this compound is not extensively reported in the public domain, its structural components place it firmly within a significant research context in medicinal chemistry. The synthesis of related 4-trifluoromethylated oxazoles has been an area of active investigation, with methodologies such as gold-catalyzed reactions being developed for their efficient construction. acs.org The biological potential of trifluoromethylated oxazole and isoxazole (B147169) derivatives has been explored, with studies pointing to their promise as anticancer and antidiabetic agents. nih.govrsc.org For example, a study on trifluoromethylated flavonoid-based isoxazoles revealed their potent inhibitory activity against α-amylase. nih.gov Furthermore, preclinical investigations have been conducted on the distribution of structurally related compounds like 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonamide. vedomostincesmp.ru The commercial availability of a difluoromethyl analog, [2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride, further suggests a sustained interest in this class of molecules. evitachem.com

The amalgamation of a stable, electron-withdrawing trifluoromethyl group and a versatile aminomethyl substituent on a biologically pertinent oxazole core positions this compound as a valuable building block for the generation of novel bioactive molecules. Future investigations into its synthesis, chemical properties, and biological activities are essential to fully unlock its potential in the fields of contemporary organic and medicinal chemistry.

Compound Name
This compound
5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonamide
[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride
PropertyData
Molecular Formula C5H5F3N2O
IUPAC Name This compound
InChI InChI=1S/C5H5F3N2O/c6-5(7,8)4-11-2-3(1-9)10-4/h2H,1,9H2
InChIKey NCDGBPNIPDNTIN-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(O1)C(F)(F)F)CN

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDGBPNIPDNTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780694-01-0
Record name [2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine
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Strategic Methodologies for the Synthesis of 2 Trifluoromethyl 1,3 Oxazol 4 Yl Methanamine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine reveals several potential disconnection points. The most logical approach involves disconnecting the oxazole (B20620) ring itself, leading back to key acyclic precursors.

A primary disconnection across the C4-C5 and O1-C2 bonds, characteristic of a Robinson-Gabriel type synthesis, points to a 2-(trifluoroacetyl)amino-ketone precursor. In this case, the ketone would need to incorporate a protected aminomethyl group. This leads to a key precursor such as an N-protected 1-amino-3-(trifluoroacetyl)amino-propan-2-one.

Alternatively, a disconnection strategy based on the Van Leusen oxazole synthesis would identify a protected aminomethyl aldehyde and a trifluoromethyl-substituted analogue of tosylmethyl isocyanide (TosMIC) as key precursors. However, the synthesis of the requisite trifluoromethyl-TosMIC derivative can be complex.

Considering these approaches, the most common retrosynthetic pathway is outlined below:

Target Molecule: this compound

Immediate Precursor: A protected version, such as N-Boc-[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine. This simplifies purification and handling.

Key Disconnection (Oxazole Ring Formation): The C=N and C-O bonds of the oxazole ring.

Key Precursors:

A trifluoromethyl-bearing synthon, typically trifluoroacetamide (B147638) or a derivative like trifluoroacetic anhydride (B1165640). This will form the C2 position of the oxazole.

An α-aminoketone synthon bearing a protected methanamine group. A common and effective precursor is a derivative of serinamide (B1267486) or 1,3-diaminoacetone where one amine is acylated with a trifluoroacetyl group and the other is protected (e.g., with Boc or Cbz). For instance, 3-amino-1-(trifluoroacetamido)propan-2-one, with the 3-amino group suitably protected.

This analysis highlights that the core challenge lies in the synthesis of a suitably functionalized three-carbon backbone that can undergo cyclodehydration to form the desired substituted oxazole.

Direct Synthesis Approaches to the Oxazole Core

The construction of the 2-(trifluoromethyl)-1,3-oxazole core is the central step in the synthesis. Several methodologies can be employed, ranging from classic cyclization reactions to modern multicomponent and green chemistry strategies.

Classical methods for oxazole synthesis remain highly relevant, particularly the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.org

To synthesize the target oxazole, this method is adapted by using a trifluoroacetylamino ketone. The reaction typically proceeds by treating an α-haloketone (e.g., 1,3-dichloroacetone) with a protected amine source, followed by reaction with a trifluoroacetamide nucleophile and subsequent cyclization. A more direct route involves the cyclodehydration of a precursor like 1-amino-3-(trifluoroacetamido)propan-2-one, where the primary amine is protected.

A key reagent in modern variations of this reaction is trifluoroacetic anhydride (TFAA), which can serve as both the cyclodehydrating agent and, in some strategies, the source of the trifluoromethyl group. acs.orgnih.gov Another effective method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA). This reaction proceeds through an oxidative β-trifluoroacetoxylation followed by intramolecular cyclization to yield 2-(trifluoromethyl)oxazoles. acs.org

The table below summarizes common cyclization strategies.

Reaction NameKey PrecursorsReagents & ConditionsRef.
Robinson-Gabriel Synthesis 2-(Trifluoroacetyl)amino-ketoneH₂SO₄, P₂O₅, or TFAA for cyclodehydration. wikipedia.org
PIFA-Mediated Cyclization β-Monosubstituted enaminePhenyliodine bis(trifluoroacetate) (PIFA), CH₂Cl₂. acs.org
Wipf's Modification β-Hydroxy amidesDAST or Deoxo-Fluor for cyclization, then oxidation (e.g., BrCCl₃, DBU). organic-chemistry.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted oxazoles in a single step, enhancing atom economy and reducing waste. rsc.org

A notable strategy adaptable for this synthesis is the gold-catalyzed three-component reaction of a trifluoromethyl-substituted internal alkyne, a nitrile, and a pyridine (B92270) N-oxide. acs.org This method allows for the regioselective formation of 4-trifluoromethylated oxazoles. While this yields a different regioisomer, the principles can inform the design of MCRs for the target 2-trifluoromethyl isomer.

Another relevant MCR approach is the Van Leusen oxazole synthesis, which typically combines an aldehyde, tosylmethyl isocyanide (TosMIC), and a base. organic-chemistry.orgnih.govmdpi.comorganic-chemistry.org To generate the desired product, this would require a trifluoromethyl-substituted isocyanide and an aldehyde containing a protected aminomethyl group. One-pot variations of the Van Leusen synthesis, often performed in green solvents like ionic liquids, have been developed to produce 4,5-disubstituted oxazoles with high efficiency. organic-chemistry.orgmdpi.com

MCR StrategyComponentsCatalyst/SolventKey FeaturesRef.
Ugi-type Reaction Aldehyde, Amine, IsocyanoacetamideHeat, Methanol (B129727)Forms 2,4,5-trisubstituted 5-aminooxazoles. acs.org
Van Leusen Synthesis (One-Pot) Aldehyde, Aliphatic Halide, TosMICK₂CO₃, Ionic Liquid (e.g., [bmim]Br)Green, efficient, reusable solvent. organic-chemistry.orgmdpi.com
Gold-Catalyzed Reaction CF₃-Alkyne, Nitrile, N-OxideJohnPhosAuNTf₂Mild conditions, high yields for 4-CF₃ oxazoles. acs.org

Modern synthetic chemistry emphasizes the use of sustainable methods. Electrochemical synthesis and other green chemistry techniques provide milder and more environmentally friendly alternatives to classical methods for oxazole formation.

Electrochemical approaches can construct polysubstituted oxazoles from simple ketones and acetonitrile (B52724) at room temperature, avoiding the need for external chemical oxidants. researchgate.netorganic-chemistry.orgacs.org The reaction often proceeds via a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org Trifluoroacetic anhydride (TFAA) can be employed as a ketone activator in these electrochemical setups. organic-chemistry.org Another green electrochemical method involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, avoiding transition metals and toxic oxidants. rsc.org

Green chemistry also encompasses the use of microwave irradiation and ultrasound to accelerate reactions and improve yields. nih.gov Microwave-assisted Van Leusen synthesis, for instance, can produce oxazoles efficiently and rapidly. nih.govmdpi.com The use of ionic liquids as recyclable solvents further enhances the green credentials of these synthetic routes. organic-chemistry.orgmdpi.com

Green MethodDescriptionAdvantagesRef.
Electrochemical Synthesis Oxidative cyclization of ketones and nitriles in an electrochemical cell.No external oxidant, mild conditions, high efficiency. researchgate.netorganic-chemistry.orgacs.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate cyclization reactions (e.g., Van Leusen).Rapid reaction times, often higher yields. nih.govmdpi.com
Ionic Liquids Use of non-volatile, recyclable ionic liquids as reaction solvents.Environmentally friendly, solvent can be reused. organic-chemistry.orgmdpi.com

Introduction of the Methanamine Moiety

The introduction of the C4-methanamine group is a critical step that can be approached in two primary ways: either by incorporating it into a precursor before the oxazole ring is formed or by functionalizing the heterocycle after its formation.

The most common and convergent strategy is to carry the methanamine group, in a protected form, through the entire synthesis. Starting materials such as N-Boc-serine or N-Cbz-serine can be converted into the corresponding β-hydroxy amides or other key intermediates for cyclization. organic-chemistry.org This ensures the correct positioning of the functional group from the outset. An efficient preparation of chiral N-protected 5-(aminomethyl)oxazoles has been demonstrated by treating N-protected α-amino esters with α-lithiated isocyanides, showcasing a precursor-based approach for a related isomer. jst.go.jp

Alternatively, a post-cyclization functionalization strategy can be employed. This involves synthesizing a 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid or a related derivative and then converting the carboxylic acid to the methanamine. Standard synthetic transformations for this conversion include:

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (B81097) (via the acid chloride or by using diphenylphosphoryl azide), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis yields the amine.

Schmidt Reaction: Direct reaction of the carboxylic acid with hydrazoic acid (HN₃) under acidic conditions yields the amine.

Hofmann Rearrangement: The corresponding carboxamide is treated with bromine or N-bromosuccinimide in the presence of a base to yield the amine.

Amide Reduction: The oxazole-4-carboxamide (B1321646) can be reduced directly to the methanamine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another post-cyclization route involves the reduction of an oxazole-4-carbonitrile (B1450848) or the reductive amination of an oxazole-4-carboxaldehyde. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of intermediates and the final this compound product are crucial for obtaining a compound of high purity. A combination of techniques is typically employed at each stage of the synthesis.

Extraction: Liquid-liquid extraction is a primary workup step used to separate the product from inorganic salts and water-soluble impurities. Following a reaction, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washed sequentially with aqueous solutions such as dilute acid, sodium bicarbonate, and brine to remove residual reagents and byproducts. africanjournalofbiomedicalresearch.com

Chromatography: Column chromatography is the most powerful and widely used technique for purifying organic compounds. africanjournalofbiomedicalresearch.com For the protected intermediates, silica (B1680970) gel is the standard stationary phase. The mobile phase (eluent) is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the desired compound. acs.orgafricanjournalofbiomedicalresearch.com Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. africanjournalofbiomedicalresearch.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Deprotection and Salt Formation: In the final step, removal of the protecting group (e.g., Boc) is often achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov Evaporation of the solvent and excess acid often yields the final product as a salt (e.g., hydrochloride or trifluoroacetate), which is often a stable, crystalline solid that can be easily handled and purified by recrystallization or precipitation.

The table below summarizes the common purification techniques.

TechniquePurposeTypical Solvents/ReagentsStage of Use
Extraction Initial workup to remove inorganic and water-soluble impurities.Ethyl acetate, Dichloromethane (B109758), NaHCO₃(aq), HCl(aq), Brine.After reaction quench.
Column Chromatography Separation of the desired product from byproducts and unreacted starting materials.Silica Gel (stationary phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (mobile phase).Purification of intermediates and protected final product.
Recrystallization Purification of solid compounds to achieve high purity.Ethanol, Methanol, Hexane, Toluene.Purification of solid intermediates and final salt product.
Acidic Treatment Deprotection of amine and formation of a stable salt.Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) in ether or dioxane.Final step of synthesis.

Chemical Reactivity and Advanced Derivatization of 2 Trifluoromethyl 1,3 Oxazol 4 Yl Methanamine

Reactions at the Amine Functionality

The primary amine group of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine is a potent nucleophile and a site for numerous chemical transformations, allowing for the construction of more complex molecular architectures.

Acylation and Amidation Reactions

The primary amine readily undergoes acylation or amidation when treated with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents). These reactions lead to the formation of stable amide bonds, a common linkage in pharmacologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct. The strong electron-withdrawing effect of the trifluoromethyl group on the oxazole (B20620) ring is unlikely to significantly hinder the nucleophilicity of the distal primary amine, allowing these reactions to proceed efficiently under standard conditions. nih.gov This method provides a straightforward route to a diverse library of N-acylated derivatives. mdpi.com

Table 1: Examples of Acylation/Amidation Reactions

Acylating AgentReagent/ConditionsProduct StructureProduct Name
Acetyl ChloridePyridine (B92270), CH₂Cl₂Acylated Product StructureN-{[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl}acetamide
Benzoyl ChlorideTriethylamine, THFBenzoylated Product StructureN-{[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl}benzamide
Acetic Anhydride (B1165640)DMAP (cat.), CH₂Cl₂Acylated Product StructureN-{[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl}acetamide
Benzoic AcidEDC, HOBt, DMFBenzoylated Product StructureN-{[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl}benzamide

Schiff Base Formation and Imine Chemistry

The condensation of the primary amine with aldehydes or ketones yields the corresponding Schiff bases, or imines. This reaction typically proceeds under mild heating with the removal of water, often using a Dean-Stark apparatus or dehydrating agents. The resulting imines are versatile intermediates themselves, susceptible to reduction to form secondary amines or to attack by nucleophiles. The trifluoromethyl group can influence the electronic properties and stability of the resulting imine. nih.gov The formation of these C=N double bonds is a reversible process, generally driven to completion by removing the water byproduct. nih.govresearchgate.net

Table 2: Representative Schiff Base Formation Reactions

Carbonyl CompoundConditionsProduct StructureProduct Name
BenzaldehydeToluene, refluxImine Product from Benzaldehyde(E)-N-Benzylidene-1-[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine
AcetoneMethanol (B129727), refluxImine Product from AcetoneN-(Propan-2-ylidene)-1-[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine
4-MethoxybenzaldehydeEthanol, refluxImine Product from 4-Methoxybenzaldehyde(E)-N-(4-Methoxybenzylidene)-1-[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine

Nucleophilic Substitutions and Amination Reactions

As a primary amine, this compound can act as a potent nucleophile in substitution reactions. It can participate in nucleophilic aromatic substitution (SNAr) with electron-deficient aromatic or heteroaromatic systems, such as chloro- or fluoro-substituted pyrimidines, pyridines, or quinazolines. researchgate.netresearchgate.net These reactions are valuable for linking the oxazole moiety to other heterocyclic cores. The reaction typically requires heat and sometimes a base to facilitate the displacement of the leaving group. The amine can also be used in other nucleophilic displacement reactions, for instance, with alkyl halides or in allylic substitutions, to generate secondary amines. dntb.gov.ua

Table 3: Examples of Nucleophilic Substitution Reactions

ElectrophileReaction TypeConditionsProduct Name
2,4-DichloropyrimidineSNArDIPEA, n-Butanol, 100 °CN-{[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl}-2-chloropyrimidin-4-amine
Benzyl BromideSN2K₂CO₃, Acetonitrile (B52724), RTN-Benzyl-1-[2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine
4-FluoronitrobenzeneSNArK₂CO₃, DMSO, 120 °CN-{[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl}-4-nitroaniline

Transformations of the Oxazole Ring System

The 2-(trifluoromethyl)-1,3-oxazole ring is a relatively stable aromatic heterocycle, but it can undergo specific transformations, allowing for further molecular diversification.

Functionalization at Unsubstituted Positions (e.g., C-5)

The C-5 position of the oxazole ring is the most likely site for electrophilic substitution, although oxazoles are generally electron-rich heterocycles that are sensitive to strong acids. More controlled functionalization can be achieved through metallation-electrophile quench sequences. Deprotonation at C-5 using a strong base like n-butyllithium or lithium diisopropylamide (LDA) would generate a nucleophilic organolithium species. This intermediate can then be trapped with a variety of electrophiles to install new functional groups. Palladium-catalyzed direct C-H arylation reactions have also been successfully applied to oxazole systems, providing another modern route for C-5 functionalization. organic-chemistry.org

Table 4: Potential C-5 Functionalization Strategies

ReagentsIntermediateElectrophileC-5 Substituted Product
1. n-BuLi, THF, -78 °C5-Lithio-oxazole2. I₂4-(Aminomethyl)-5-iodo-2-(trifluoromethyl)-1,3-oxazole
1. n-BuLi, THF, -78 °C5-Lithio-oxazole2. DMF4-(Aminomethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
1. n-BuLi, THF, -78 °C5-Lithio-oxazole2. CO₂ then H⁺4-(Aminomethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Aryl-Br, Pd(OAc)₂, P(o-tol)₃C-H Activation-4-(Aminomethyl)-5-aryl-2-(trifluoromethyl)-1,3-oxazole

Ring-Opening and Rearrangement Pathways

While generally stable, the oxazole ring can be induced to open or rearrange under specific conditions. rsc.org Acid-catalyzed hydrolysis can lead to ring-opening, cleaving the C-O and C=N bonds to yield an amino ketone derivative. Photochemical conditions can also promote rearrangements; for instance, irradiation of oxazoles can lead to the formation of isomeric oxazoles or isoxazoles. organic-chemistry.org In some cases, reactions with potent nucleophiles or strong bases might initiate ring-opening pathways, although the electron-withdrawing trifluoromethyl group generally enhances the stability of the oxazole ring toward nucleophilic attack. Transformations of related heterocycles, such as the Boulton–Katritzky rearrangement in 1,2,4-oxadiazole (B8745197) systems, hint at the potential for complex rearrangements under thermal or catalytic conditions. researchgate.net

Table 5: Potential Ring-Opening and Rearrangement Reactions

ConditionsReaction TypePotential Outcome/Product
Aqueous HCl, HeatAcid HydrolysisRing-opening to form trifluoroacetamido-aminoketone derivatives.
UV Irradiation (e.g., 254 nm)Photochemical RearrangementIsomerization to other oxazole or isoxazole (B147169) structures.
Strong Base (e.g., t-BuOK), HeatBase-Mediated RearrangementPotential for ring-opening or rearrangement, though less common for this substitution pattern.

Cycloaddition Reactions of Oxazole Scaffolds

The oxazole ring system serves as a versatile diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity allows for the synthesis of highly substituted pyridine and furan (B31954) derivatives, which are often challenging to prepare through other synthetic routes. researchgate.net In these reactions, the oxazole acts as a 4π-electron component (diene), reacting with a 2π-electron component (dienophile), such as an alkene or alkyne, to form a bicyclic intermediate. researchgate.netresearchgate.net

The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule, to yield an aromatic product. When an alkene serves as the dienophile, the intermediate can eliminate a molecule like water or an alcohol to afford a pyridine ring. researchgate.net If an alkyne is used, the bicyclic adduct can lose a nitrile to form a furan. This cycloaddition/retro-cycloaddition sequence is a powerful tool in heterocyclic chemistry. researchgate.net

The efficiency and outcome of the Diels-Alder reaction involving oxazoles are influenced by several factors, including the nature of the substituents on both the oxazole ring and the dienophile. Electron-donating groups on the oxazole can enhance its reactivity as a diene. Conversely, the reaction is facilitated by activating the oxazole nitrogen with Brønsted or Lewis acids, which lowers the LUMO energy of the diene, making it more reactive toward dienophiles. nih.gov The intramolecular version of the oxazole Diels-Alder reaction (IMDAO) has been particularly instrumental in the total synthesis of complex natural products. pitt.edu

Table 1: General Outcomes of Oxazole Diels-Alder Reactions

Dienophile Intermediate Product Final Product Byproduct
Alkene Bicyclic adduct Substituted Pyridine H₂O, ROH, etc.
Alkyne Bicyclic adduct Substituted Furan R-CN

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (CF₃) group at the C2 position of the oxazole ring exerts a profound influence on the molecule's chemical reactivity and the selectivity of its reactions. This influence stems primarily from the group's potent electron-withdrawing nature, which significantly alters the electronic landscape of the oxazole scaffold. acs.orgnih.gov

The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the three fluorine atoms (a strong negative inductive effect, or -I effect). This effect deactivates the heterocyclic ring, making it less nucleophilic. acs.org In the context of cycloaddition reactions, the introduction of a CF₃ group at the C2 position lowers the energy of the oxazole's Highest Occupied Molecular Orbital (HOMO). This increased electron-deficient character of the diene system generally requires more forcing conditions or highly reactive dienophiles for a successful Diels-Alder reaction.

However, this electronic modification can be exploited to control regioselectivity. In reactions involving nucleophilic attack on the oxazole ring or on an intermediate derived from it, the CF₃ group can act as a directing group. For instance, in gold-catalyzed oxygen transfer reactions involving internal alkynes, the CF₃ group directs the nucleophilic attack of an N-oxide to the β-position of the alkyne, leading to the regioselective formation of 4-trifluoromethylated oxazoles. acs.org This demonstrates the group's powerful ability to control the outcome of a reaction. The complete absence of the corresponding 5-CF₃ isomer highlights the high degree of regioselectivity imparted by the trifluoromethyl group. acs.org

Furthermore, the CF₃ group can enhance the metabolic stability of a molecule in a pharmaceutical context by blocking sites susceptible to oxidative metabolism. nih.gov While not a direct measure of chemical reactivity in synthesis, this property is a direct consequence of the group's electronic effects and the strength of the C-F bonds. The introduction of a CF₃ moiety can also significantly alter the lipophilicity and binding selectivity of a molecule. nih.gov In some cases, the presence of a trifluoromethyl group in a heterocyclic structure has been found to facilitate ring scission under certain conditions, indicating its ability to influence the stability of the entire scaffold. acs.org

Table 2: Effects of the C2-Trifluoromethyl Group on Oxazole Reactivity

Property Influence of CF₃ Group Rationale
Nucleophilicity Decreased Strong electron-withdrawing inductive effect (-I) reduces electron density on the oxazole ring.
Diels-Alder Reactivity Generally Decreased Lowers the HOMO energy of the oxazole (diene), requiring more reactive dienophiles or harsher conditions.
Regioselectivity High Control Directs nucleophilic attack due to its powerful electronic influence. acs.org
Ring Stability Can be Decreased May facilitate ring-opening reactions under specific thermal or chemical conditions. acs.org

| Acidity of N-H (in protonated form) | Increased | Stabilizes the conjugate base through electron withdrawal. |


Applications of 2 Trifluoromethyl 1,3 Oxazol 4 Yl Methanamine and Its Derivatives As Advanced Chemical Building Blocks

Role in the Synthesis of Complex Organic Molecules

[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine is a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The primary amine functionality serves as a versatile anchor point for a wide array of chemical transformations. It can readily undergo reactions such as acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation, allowing for its seamless integration into larger molecular frameworks.

The trifluoromethyl-oxazole moiety itself is a privileged structure. The CF3 group can block sites of metabolism and modulate the acidity or basicity of nearby functional groups, while the oxazole (B20620) ring acts as a rigid, bioisosteric replacement for other aromatic or amide groups. This combination is frequently sought in drug design to improve pharmacokinetic and pharmacodynamic profiles. For instance, similar trifluoromethyl-substituted heterocycles, such as pyridines and triazoles, are key components in a range of approved drugs and clinical candidates, where they are often introduced using analogous building blocks. nih.govnih.govrsc.org The synthesis of these complex molecules often relies on the coupling of such specialized heterocyclic fragments. A patent for the synthesis of 2-trifluoromethyl oxazole derivatives highlights a method involving the intramolecular condensation of enamine compounds, showcasing a pathway to generate the core structure of this building block. google.com

Contributions to Diversified Heterocyclic Libraries

The discovery of novel bioactive compounds is greatly accelerated by the use of combinatorial chemistry and the generation of diversified chemical libraries. The structure of this compound is ideally suited for this purpose. Its reactive primary amine allows for its use as a foundational scaffold in parallel synthesis schemes.

By reacting this building block with a diverse set of reagents such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes, chemists can rapidly generate large libraries of novel oxazole derivatives. These libraries, containing systematically varied substituents, are then screened for biological activity against various targets. This approach has been successfully employed with related heterocyclic structures. For example, numerous studies describe the synthesis of libraries based on 1,3,4-oxadiazole (B1194373) and trifluoromethylpyridine cores to discover new antibacterial or pesticidal agents. nih.govnih.govnih.gov The goal is to explore the structure-activity relationship (SAR) and identify compounds with optimal potency and selectivity. The trifluoromethyl-oxazole scaffold provides a unique region of chemical space to explore, distinct from other heterocyclic systems.

Table 1: Exemplar Reactions for Library Diversification

Reagent ClassLinkage FormedResulting Derivative Class
Carboxylic Acids (R-COOH)AmideN-Acyl-oxazol-4-yl-methanamines
Sulfonyl Chlorides (R-SO₂Cl)SulfonamideN-Sulfonyl-oxazol-4-yl-methanamines
Isocyanates (R-NCO)UreaN-Aryl/alkyl-N'-(oxazol-4-ylmethyl)ureas
Aldehydes (R-CHO)Imine (after reduction, Amine)N-Alkyl-oxazol-4-yl-methanamines

Utility in Materials Science and Agrochemical Research

In agrochemical research, the inclusion of trifluoromethylated heterocycles is a proven strategy for developing potent and stable pesticides. agropages.com The CF3 group often enhances the efficacy and environmental persistence of herbicides, fungicides, and insecticides. nih.govccspublishing.org.cn Derivatives of this compound are explored as potential agrochemicals due to this established precedent. The oxazole core is a known pharmacophore in this field, and its combination with a CF3 group makes it a highly attractive scaffold for discovering new crop protection agents.

While less common, applications in materials science also exist for fluorinated heterocyclic compounds. The unique electronic properties and high thermal stability imparted by the carbon-fluorine bonds can be advantageous. dntb.gov.ua For example, polymers incorporating fluorinated oxadiazole units have been investigated for specialized applications, including as potential oxygen carriers. dntb.gov.ua Derivatives of this compound could be used to synthesize monomers for incorporation into specialty polymers, potentially conferring properties such as chemical resistance, thermal stability, and specific optical or electronic characteristics.

Design Principles for Novel Chemical Entities

The design of novel chemical entities using this compound as a building block is guided by several key principles of medicinal and agrochemical chemistry.

Metabolic Stability : The trifluoromethyl group is exceptionally stable to metabolic degradation. Placing it at the 2-position of the oxazole ring can shield the heterocyclic core from oxidative metabolism, a common pathway for drug inactivation. This often leads to an extended biological half-life. mdpi.com

Modulation of Physicochemical Properties : The high electronegativity of the CF3 group can significantly alter the electronic properties of the oxazole ring, influencing its interactions with biological targets. It also increases lipophilicity, which can enhance membrane permeability and cellular uptake. researchgate.net

Bioisosterism : The trifluoromethyl-oxazole unit can act as a bioisostere for other chemical groups. The oxazole ring itself is often used as a replacement for phenyl rings or amide bonds to improve properties like solubility or to explore different binding orientations within a target protein.

Structure-Activity Relationship (SAR) Exploration : The primary amine provides a straightforward point for modification, allowing for systematic exploration of the surrounding chemical space. As seen in SAR studies of analogous oxadiazole antibiotics, even small changes to the substituents attached to the core heterocycle can lead to dramatic differences in biological activity. nih.govnih.gov This makes the building block a powerful tool for optimizing lead compounds.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

PropertyInfluence of CF3 GroupRationale
Metabolic Stability IncreasedC-F bond is very strong and resistant to enzymatic cleavage.
Lipophilicity IncreasedEnhances ability to cross biological membranes.
Binding Affinity Can IncreaseCan participate in favorable dipole-dipole or hydrophobic interactions with target proteins.
Acidity/Basicity ModulatedStrong electron-withdrawing effect can alter the pKa of nearby functional groups.

Advanced Spectroscopic and Chromatographic Elucidation of 2 Trifluoromethyl 1,3 Oxazol 4 Yl Methanamine and Its Synthetic Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be meticulously mapped.

Proton (¹H) NMR for Structural Connectivityrsc.orgnih.gov

The ¹H NMR spectrum provides critical information about the number and environment of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the oxazole (B20620) ring proton, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH₂) protons.

The proton on the C5 carbon of the oxazole ring typically appears as a singlet in the aromatic region, owing to the absence of adjacent protons. The methylene protons adjacent to the amine group and the oxazole ring resonate as a singlet, while the amine protons also produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-5 (Oxazole)~7.95Singlet1H
-CH₂-~3.90Singlet2H
-NH₂~1.85Broad Singlet2H

Carbon-13 (¹³C) NMR for Carbon Framework Analysisrsc.orgnih.govchemicalbook.com

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound is expected to show five distinct signals. The carbon of the trifluoromethyl group (CF₃) appears as a characteristic quartet due to coupling with the three fluorine atoms. The two quaternary carbons of the oxazole ring (C2 and C4) resonate at lower field, with the C2 carbon signal also exhibiting quartet splitting from coupling to the CF₃ group. The C5 carbon and the methylene (-CH₂-) carbon appear at higher field.

Interactive Data Table: Predicted ¹³C NMR Data

Assigned CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (JC-F, Hz)
C2 (Oxazole)~156.5Quartet (q)~40
C4 (Oxazole)~148.0Singlet-
C5 (Oxazole)~135.2Singlet-
-CF₃~119.8Quartet (q)~270
-CH₂-~35.5Singlet-

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterizationrsc.org

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clear signal for the trifluoromethyl group. In this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single, sharp singlet in the spectrum. Its chemical shift is characteristic of a CF₃ group attached to an electron-deficient heterocyclic ring system. This technique is particularly sensitive and useful for confirming the presence and electronic environment of the fluorinated moiety. nih.govresearchgate.net

Interactive Data Table: Predicted ¹⁹F NMR Data

Assigned FluorineChemical Shift (δ, ppm)Multiplicity
-CF₃~ -68.0Singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)rsc.org

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show no significant correlations for this molecule, as there are no vicinal protons to establish H-H couplings, confirming the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a clear correlation between the oxazole H-5 signal (~7.95 ppm) and the C5 carbon signal (~135.2 ppm), as well as a correlation between the methylene protons (~3.90 ppm) and the methylene carbon (~35.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations would include the methylene protons (~3.90 ppm) to the oxazole C4 and C5 carbons, and the oxazole H-5 proton (~7.95 ppm) to the C4 carbon. These correlations are vital for confirming the attachment of the aminomethyl group to the C4 position of the oxazole ring. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS)rsc.orgnih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. For this compound (C₅H₅F₃N₂O), the calculated monoisotopic mass provides a precise benchmark for experimental verification.

Calculated Exact Mass: 180.0354 g/mol

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways under electron ionization (EI) would likely involve the initial loss of small, stable fragments.

Loss of Amine Group: A primary fragmentation could be the cleavage of the C-C bond to lose the •CH₂NH₂ radical, leading to a prominent ion corresponding to the stable 2-(trifluoromethyl)-1,3-oxazole cation.

Ring Cleavage: Fragmentation of the oxazole ring itself can occur, leading to characteristic smaller ions.

Loss of Trifluoromethyl Radical: Cleavage of the C-CF₃ bond could result in an ion corresponding to the loss of a •CF₃ radical.

Interactive Data Table: Predicted HRMS Fragmentation

m/z (Predicted)Proposed FragmentFormula
180.0354[M]⁺[C₅H₅F₃N₂O]⁺
150.0273[M - •CH₂NH₂]⁺[C₄H₁F₃N₂O]⁺
111.0294[M - •CF₃]⁺[C₄H₅N₂O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysisrsc.orgnih.gov

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum highlights the vibrational frequencies of specific bonds, confirming the presence of key functional groups.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the oxazole ring would appear around 3100 cm⁻¹.

C=N and C=C Stretching: Vibrations from the oxazole ring are expected in the 1500-1650 cm⁻¹ region.

C-F Stretching: The strong C-F bonds of the trifluoromethyl group produce intense absorption bands typically found in the 1100-1300 cm⁻¹ range. researchgate.net

N-H Bending: The amine scissoring vibration is expected around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The 1,3-oxazole ring is an aromatic heterocycle and acts as a chromophore. It is expected to exhibit absorption maxima (λ_max) in the UV region, typically below 300 nm, corresponding to π → π* electronic transitions within the conjugated system. researchgate.netmdpi.com

Interactive Data Table: Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
IRN-H Stretch3450 - 3300 cm⁻¹
IRC=N Stretch~1640 cm⁻¹
IRC-F Stretch1300 - 1100 cm⁻¹
UV-Visλ_max~250 nm

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC, Column Chromatography)

The purification and assessment of purity of the synthetic target, this compound, as well as its precursors and reaction mixtures, rely heavily on a suite of chromatographic techniques. The choice of method is dictated by the specific requirements of the separation, such as the scale of purification, the polarity and volatility of the compounds, and the need for chiral resolution. High-performance liquid chromatography (HPLC), gas chromatography (GC), and column chromatography are indispensable tools in the synthetic and analytical workflow for this class of compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purity assessment of this compound due to its high resolution and sensitivity. Both normal-phase and reverse-phase HPLC can be employed, with the latter being more common for analytical purposes of polar compounds like amines.

Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for analyzing the polarity of this compound and its reaction products. The basic nitrogen of the methanamine group allows for effective separation using acidic mobile phase modifiers, which ensure sharp peak shapes by suppressing silanol (B1196071) interactions and protonating the amine. A typical RP-HPLC setup would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient of acetonitrile (B52724) or methanol (B129727) in water, with an additive like formic acid or trifluoroacetic acid. sielc.com

For preparative separations aimed at isolating the pure compound, the principles of the analytical method can be scaled up. This allows for the removal of impurities that may be difficult to separate via other means.

Normal-Phase HPLC (NP-HPLC) can be an alternative, especially for separating isomers or less polar precursors. This technique utilizes a polar stationary phase, such as silica (B1680970) or alumina (B75360), and a non-polar mobile phase, like a mixture of hexane (B92381) and a more polar solvent such as isopropanol (B130326) or ethyl acetate (B1210297). Studies on similar oxazole compounds have demonstrated that normal-phase HPLC can offer better resolution for certain types of enantiomers compared to reverse-phase methods. nih.govmdpi.com

The following interactive table summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for related oxazole derivatives.

ParameterReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase C18, C8Silica, Cyano
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Isopropanol
Flow Rate 0.5 - 1.5 mL/min0.8 - 2.0 mL/min
Detection UV at 220-280 nmUV at 220-280 nm
Temperature 25 - 40 °C20 - 35 °C

Chiral HPLC is essential if the synthesis of this compound or its derivatives involves stereocenters. Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of enantiomers of related azole compounds. nih.govmdpi.comresearchgate.net The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., acetonitrile/water), significantly impacts the separation efficiency. nih.govmdpi.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound and its potential precursors, GC can be employed for both purity assessment and monitoring reaction progress. The primary amine in the target compound may require derivatization to improve peak shape and thermal stability, although it is not always necessary.

A standard GC analysis would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase. The instrument would be equipped with a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification of components in a mixture. The temperature program would be optimized to ensure adequate separation of the analyte from solvents and impurities.

The following table outlines a hypothetical set of GC parameters for the analysis of this compound.

ParameterGas Chromatography (GC)
Column Capillary column (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Initial temp. 50-100 °C, ramp to 250-300 °C

Column Chromatography

For the purification of this compound on a larger, preparative scale, traditional column chromatography is a cost-effective and versatile method. This technique is routinely used to isolate products from reaction mixtures. amazonaws.comlookchem.comrsc.orgnih.gov

Given the basic nature of the amine, silica gel is a common choice for the stationary phase. However, the acidity of silica gel can sometimes lead to peak tailing or irreversible adsorption of basic compounds. To mitigate these effects, the eluent can be modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol. Alternatively, a more inert stationary phase like alumina (neutral or basic) can be used.

The selection of the eluent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common mobile phase for a compound of this polarity would be a gradient of ethyl acetate in heptane (B126788) or dichloromethane (B109758) in methanol. amazonaws.com For instance, a purification might start with a low polarity eluent to wash off non-polar impurities, followed by a gradual increase in polarity to elute the desired product.

The following table provides a general guide for column chromatography purification.

ParameterColumn Chromatography
Stationary Phase Silica Gel or Alumina
Mobile Phase Gradient of Ethyl Acetate in Heptane or Methanol in Dichloromethane
Additives 0.1-1% Triethylamine (for silica gel)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization or chemical staining

Future Directions and Emerging Research Avenues for 2 Trifluoromethyl 1,3 Oxazol 4 Yl Methanamine Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine derivatives is geared towards efficiency, sustainability, and expanded functional group tolerance. Current research highlights a move away from harsh conditions and multi-step procedures towards more elegant and environmentally benign strategies.

A significant area of development involves the use of advanced catalytic systems. Gold-catalyzed reactions, for instance, have emerged as a powerful tool for the regioselective synthesis of 4-trifluoromethylated oxazoles from internal trifluoromethylated alkynes, pyridine (B92270) N-oxides, and nitriles. acs.orgacs.org This three-component transformation proceeds under mild conditions and demonstrates high tolerance for various functional groups. acs.org The CF3 group plays a crucial role, directing the oxygen transfer to a specific position through an inductive effect. acs.org Future work will likely focus on expanding the substrate scope and replacing noble metal catalysts with more abundant and cost-effective alternatives.

Electrochemical synthesis represents another promising frontier. researchgate.net An electrochemical method for producing CF3-oxazoles has been reported, utilizing alkynes and a trifluoromethyl source in a four-component reaction. This approach is noted for its mild conditions and the precision achievable through controlled oxidation steps. researchgate.net Further research is expected to refine these electrochemical methods to improve yields and simplify the reaction setup, making it a more accessible and greener alternative to traditional synthesis.

Table 1: Comparison of Modern Synthetic Methods for Trifluoromethylated Oxazoles

Methodology Key Features Advantages Potential Future Direction
Gold-Catalysis Three-component reaction of CF3-alkynes, N-oxides, and nitriles. acs.org High regioselectivity, mild conditions, broad functional group tolerance. acs.orgacs.org Development of catalysts based on earth-abundant metals.
Electrochemistry Four-component reaction involving aminotrifluoromethylation of an alkyne followed by in-situ cyclization. researchgate.net Avoids harsh reagents, high degree of control. researchgate.net Optimization for scalability and higher efficiency.

| One-Pot Synthesis | Multi-functionalization of simple precursors (e.g., amino acids) to form the oxazole (B20620) ring. aip.org | High atom economy, reduced purification steps. | Broader substrate scope and application to more complex derivatives. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound derivatives is not yet fully explored, presenting opportunities for discovering novel chemical transformations. The interplay between the electron-withdrawing trifluoromethyl group, the aromatic oxazole ring, and the reactive aminomethyl side chain is expected to give rise to unique chemical behaviors.

One area of interest is the further functionalization of the oxazole core. The trifluoromethyl group, while often considered a stable substituent, has been shown to be modifiable under certain conditions. For example, the C-F bonds of a CF3 group on an oxazole ring can be cleaved, allowing for its conversion into other functional groups like esters. acs.org This opens up avenues for post-synthetic modification of the core structure, dramatically increasing the molecular diversity accessible from a single precursor.

The aminomethyl group at the 4-position serves as a versatile handle for a wide range of chemical reactions. Future research will likely investigate its use in forming amides, sulfonamides, and other derivatives, as well as its participation in cyclization reactions to build more complex, fused heterocyclic systems. The reactivity of this amine can be tuned by the electronic effects of the substituents on the oxazole ring, offering a strategy for controlling reaction outcomes.

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, although this is less common for aromatic heterocyles. Investigating its potential as a diene or dienophile under thermal or photochemical conditions could lead to novel skeletal structures. The influence of the trifluoromethyl group on the aromaticity and reactivity of the oxazole ring in such transformations is a key question to be addressed. The study of related trifluoromethylated heterocycles, which undergo rearrangements and cyclizations via reactive intermediates like ketenimines, could provide inspiration for exploring similar pathways with oxazole derivatives. nih.gov

Integration into Advanced Functional Materials

Derivatives of this compound are promising building blocks for advanced functional materials due to the properties conferred by the fluorinated group and the heterocyclic core. The incorporation of trifluoromethyl groups into polymers is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and surface energy. acs.org

Research has already demonstrated the synthesis of poly(aryl ether oxazole)s containing trifluoromethyl side groups. acs.org These polymers exhibit high decomposition temperatures, indicating excellent thermal stability. The position and number of CF3 groups have a significant impact on the material's properties, such as the glass transition temperature (Tg). acs.org Future work will likely focus on creating a wider range of polymers, including polyimides and other high-performance plastics, using monomers derived from this compound. The amine functionality provides a convenient point for polymerization.

The unique electronic properties of the trifluoromethyl-oxazole moiety could also be exploited in materials for electronic and optical applications. The combination of a π-conjugated system (the oxazole ring) with a strongly electron-withdrawing group could lead to materials with interesting photophysical properties, such as fluorescence, for use in organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. mdpi.com Polymers incorporating this compound units could be used to develop advanced coatings, self-cleaning textiles, and biomedical devices with enhanced biocompatibility and reduced fouling.

Table 2: Potential Applications of Polymers Incorporating this compound

Material Class Key Property Enhancement Potential Application
High-Performance Polymers Increased thermal stability, chemical resistance, solubility. acs.org Aerospace components, high-temperature membranes.
Electronic Materials Modified electronic properties, potential for fluorescence. Organic light-emitting diodes (OLEDs), chemical sensors.
Advanced Coatings Low surface energy, hydrophobicity, oleophobicity. mdpi.com Self-cleaning surfaces, anti-fouling coatings for marine and medical applications.

| Biomaterials | Enhanced biocompatibility, reduced protein adsorption. | Medical implants, drug delivery systems. |

Potential as Precursors for New Chemical Tools and Probes

The structural motifs present in this compound make its derivatives excellent candidates for development as chemical tools and probes for biological and materials science research. The trifluoromethyl group is a highly sought-after feature in medicinal chemistry, as it can improve metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

Derivatives of this compound can serve as scaffolds for building libraries of bioactive molecules for drug discovery screening. The aminomethyl handle allows for the straightforward attachment of various pharmacophores or diversity elements. The trifluoromethyl-oxazole core can act as a bioisostere for other chemical groups, helping to fine-tune the pharmacological properties of a lead compound. For instance, related trifluoromethylated triazoles have been successfully incorporated into peptides to serve as fluorinated analogues for ¹⁹F NMR studies, a technique that could be extended to oxazole derivatives. rsc.org

The development of fluorescent probes is another exciting avenue. By attaching a fluorophore to the aminomethyl group or by designing the trifluoromethyl-oxazole core to be inherently fluorescent, researchers can create tools for imaging biological processes or sensing specific analytes. The ¹⁹F nucleus of the trifluoromethyl group also provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies, allowing for the non-invasive tracking of these molecules in complex biological systems.

Furthermore, these compounds can be used as precursors for affinity-based probes. By incorporating a reactive group or a photo-crosslinker, derivatives can be designed to covalently label specific proteins or other biomolecules. This allows for the identification of drug targets and the elucidation of biological pathways. The synthesis of trifluoromethylated azomethine ylide precursors from related structures demonstrates the potential to generate complex molecular scaffolds useful in creating such specialized tools. nih.gov

Q & A

Q. Q1: What are the standard synthetic routes for [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine, and how can its purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 4-(chloromethyl)-2-(trifluoromethyl)oxazole with ammonia or its equivalents under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Purification is achieved via recrystallization or column chromatography. Purity validation requires:

  • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • NMR (¹H/¹³C): Key signals include the oxazole proton (δ ~8.5 ppm) and trifluoromethyl carbon (δ ~120 ppm, q, J = 270 Hz) .
  • Mass Spectrometry : Exact mass 192.06 g/mol (C₆H₆F₃N₂O⁺) with ESI+ .

Reactivity and Functionalization

Q. Q2: How does the trifluoromethyl group influence the compound’s reactivity in further derivatization?

Methodological Answer: The electron-withdrawing CF₃ group stabilizes the oxazole ring, directing electrophilic substitutions to the 5-position. Functionalization strategies include:

  • Amine alkylation : React with alkyl halides (e.g., benzyl bromide) in THF with NaH to form secondary amines.
  • Oxazole ring modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) at the 2-position .
    Monitor reactivity via HPLC-MS to track byproducts and optimize yields .

Structural Analysis Techniques

Q. Q3: What crystallographic methods are suitable for determining the 3D structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps:

  • Grow crystals via slow evaporation (solvent: ethanol/water).
  • Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement parameters: R₁ < 0.05, wR₂ < 0.12 .
    The CF₃ group’s orientation and hydrogen bonding (N–H⋯O/N interactions) are critical for stability .

Advanced Synthesis Optimization

Q. Q4: How can fragment-assisted design improve the synthesis of analogues with enhanced bioactivity?

Methodological Answer: Fragment-based approaches involve:

  • Library screening : Test fragments (e.g., cyclopropane derivatives) for binding to target proteins (e.g., kinases) via SPR or thermal shift assays.
  • Structure-guided optimization : Use co-crystallization (e.g., with ALK kinase) to identify key interactions. Modify the methanamine side chain or oxazole substituents to enhance affinity .
  • Parallel synthesis : Employ automated platforms to vary substituents (e.g., aryl groups at the 2-position) and assess SAR .

Analytical Challenges and Contradictions

Q. Q5: How should researchers resolve discrepancies in reported NMR data for this compound?

Methodological Answer: Contradictions often arise from solvent effects or impurities. To address:

  • Standardize conditions : Use deuterated DMSO or CDCl₃ and report chemical shifts relative to TMS.
  • 2D NMR (HSQC, HMBC): Confirm assignments of oxazole protons and CF₃-coupled carbons .
  • Compare with computational data : DFT calculations (B3LYP/6-311+G(d,p)) predict shifts within ±0.3 ppm .

Biological Activity Profiling

Q. Q6: What assays are recommended to evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • In vitro kinase assays : Measure IC₅₀ against HER2/EGFR kinases using ADP-Glo™ (Promega).
  • Cellular assays : Test antiproliferative activity in BT-474 (HER2+) cells via MTT assay .
  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP pockets (PDB: 3PP0). Focus on hydrogen bonds between the methanamine and Glu305/Leu796 residues .

Stability and Degradation Pathways

Q. Q7: What are the major degradation products under accelerated stability conditions?

Methodological Answer: Under ICH guidelines (40°C/75% RH, 6 months):

  • Hydrolysis : Oxazole ring opening forms a β-ketoamide (LC-MS: m/z 210.08).
  • Oxidation : Methanamine converts to nitroxide radical (EPR detection).
    Mitigate degradation via lyophilization (pH 5–6 buffer) and inert packaging .

Computational Modeling

Q. Q8: How can QSAR models predict the pharmacokinetics of derivatives?

Methodological Answer:

  • Descriptor selection : Include logP, polar surface area, and H-bond donors/acceptors.
  • Training set : Use 50 derivatives with measured clearance (rat liver microsomes).
  • Validation : Apply leave-one-out cross-validation (R² > 0.85). Tools like Schrödinger’s QikProp or ADMET Predictor® are recommended .

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Reactant of Route 1
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.